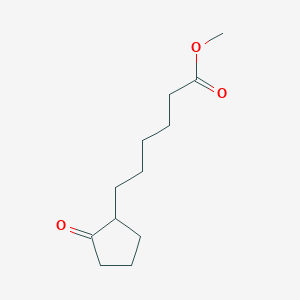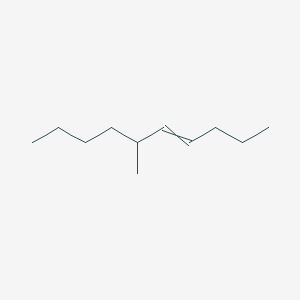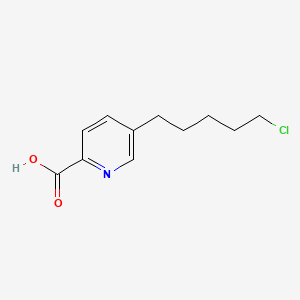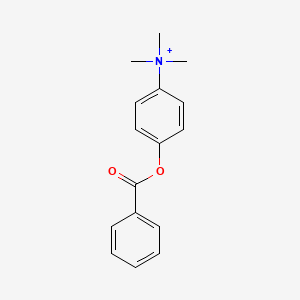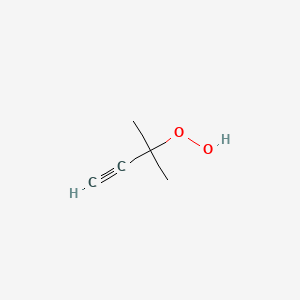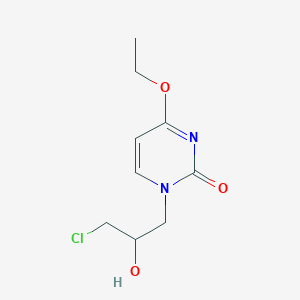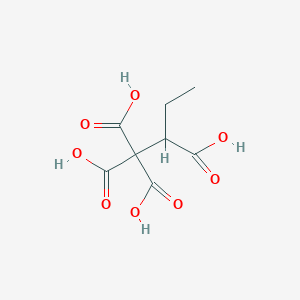
Butane-1,1,1,2-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,1,1,2-tetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers, meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its multiple carboxyl groups, which make it highly reactive and useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butane-1,1,1,2-tetracarboxylic acid is typically produced by the oxidation of tetrahydrophthalic anhydride . The process involves the use of strong oxidizing agents such as hydrogen peroxide, nitric acid, or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Butane-1,1,1,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and anhydrides .
Applications De Recherche Scientifique
Butane-1,1,1,2-tetracarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of butane-1,1,1,2-tetracarboxylic acid involves its ability to form strong covalent bonds with other molecules. The multiple carboxyl groups can react with hydroxyl, amino, and other functional groups to form stable ester, amide, and anhydride linkages. This reactivity makes it an effective cross-linking agent and a versatile building block for various chemical syntheses .
Comparaison Avec Des Composés Similaires
1,2,3,4-Butanetetracarboxylic acid: Similar in structure but differs in the position of carboxyl groups.
1,2,4-Butanetricarboxylic acid: Contains three carboxyl groups instead of four.
1,2,4,5-Benzenetetracarboxylic acid: An aromatic compound with four carboxyl groups attached to a benzene ring.
Uniqueness: Butane-1,1,1,2-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which provides distinct reactivity and versatility in chemical reactions. Its ability to form multiple stable linkages makes it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
51156-90-2 |
|---|---|
Formule moléculaire |
C8H10O8 |
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
butane-1,1,1,2-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c1-2-3(4(9)10)8(5(11)12,6(13)14)7(15)16/h3H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
NAJAZZSIKSSBGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)C(C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
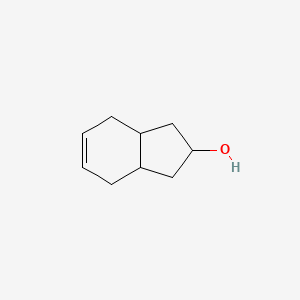
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
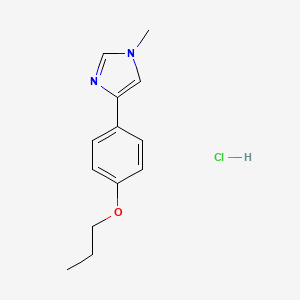
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
